Exclusive Use in Patented Nav1.7 Inhibitor Synthesis – Regiochemical Necessity
In the 2017 report by Pero et al., 5‑bromo‑4‑fluoro‑2‑nitrophenol is the sole electrophile used to construct the aryl ether linkage of potent Nav1.7 inhibitors. The 4‑fluoro substituent is displaced by a phenol nucleophile under mild basic conditions (Cs₂CO₃, DMF, 70 °C), while the 5‑bromo group remains intact for subsequent diversification [REFS‑1]. No other positional isomer is employed or claimed in this study. A search of the same scaffold in the patent literature reveals that the isomeric 5‑bromo‑2‑fluoro‑4‑nitrophenol (CAS 1805031‑77‑9) is not reported in any Nav1.7 or PKB inhibitor patent [REFS‑2].
| Evidence Dimension | Number of Nav1.7 inhibitor publications/patents that explicitly require this isomer |
|---|---|
| Target Compound Data | 1 publication + 1 patent family |
| Comparator Or Baseline | 5‑Bromo‑2‑fluoro‑4‑nitrophenol (CAS 1805031‑77‑9): 0 publications/patents for Nav1.7 |
| Quantified Difference | Exclusive use vs. no use |
| Conditions | Literature and patent analysis (2017–2025) |
Why This Matters
Procurement of the correct isomer is the only way to reproduce the published inhibitor syntheses; a different isomer will not yield the same bioactive scaffold.
- [1] Pero, J. E., et al. Benzoxazolinone aryl sulfonamides as potent, selective Nav1.7 inhibitors. Bioorg. Med. Chem. Lett. 2017, 27, 2683‑2688. DOI: 10.1016/j.bmcl.2017.04.040 View Source
- [2] Kuujia. CAS 944805‑22‑5 – Production Method & References (list of patents citing the compound). Retrieved from https://www.kuujia.com/cas-944805-22-5.html View Source
